molecular formula C23H30N4O3S2 B4359068 N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3,5-dimethyl-1-adamantanecarboxamide

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3,5-dimethyl-1-adamantanecarboxamide

Cat. No.: B4359068
M. Wt: 474.6 g/mol
InChI Key: DDYLJNNIUQJECL-UHFFFAOYSA-N
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Description

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3,5-dimethyl-1-adamantanecarboxamide is a complex organic compound featuring a thiadiazole ring and an adamantine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 4-nitrobenzenesulfonyl chloride to form the intermediate N-(5-ethyl-1,3,4-thiadiazol-2-yl)phenylsulfonamide. This intermediate is then reacted with 3,5-dimethyl-1-adamantane carboxylic acid chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scale and efficiency. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The nitro group in the intermediate can be reduced to an amine.

  • Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.

  • Reduction: Using reducing agents like tin chloride or iron powder.

  • Substitution: Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Sulfoxides or sulfones from oxidation.

  • Amines from reduction.

  • Substituted sulfonamides from nucleophilic substitution.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.

  • Biology: Its interaction with biological targets has been explored for potential therapeutic uses.

  • Material Science: Its unique structure makes it a candidate for use in advanced materials and coatings.

  • Industry: It can be used in the synthesis of other complex organic compounds and as a building block in pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, modulating their activity. The adamantine structure provides stability and specificity to these interactions, leading to its biological effects.

Comparison with Similar Compounds

  • 1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

  • Adamantane derivatives: These compounds contain the adamantane structure and are used in various pharmaceutical applications.

Uniqueness: N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3,5-dimethyl-1-adamantanecarboxamide stands out due to its combination of the thiadiazole and adamantane structures, which provides a unique balance of stability, reactivity, and biological activity.

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dimethyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S2/c1-4-18-25-26-20(31-18)27-32(29,30)17-7-5-16(6-8-17)24-19(28)23-11-15-9-21(2,13-23)12-22(3,10-15)14-23/h5-8,15H,4,9-14H2,1-3H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYLJNNIUQJECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)(CC(C5)(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3,5-dimethyl-1-adamantanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3,5-dimethyl-1-adamantanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3,5-dimethyl-1-adamantanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3,5-dimethyl-1-adamantanecarboxamide

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